2,4-Dichloro-6-(difluoromethoxy)phenol is an organic compound characterized by its molecular formula and a molecular weight of approximately 221.03 g/mol. This compound is notable for its unique structure, which includes two chlorine atoms and a difluoromethoxy group attached to a phenolic structure. It has applications in various fields, including agriculture and pharmaceuticals, due to its biological activity and chemical properties.
This compound is classified as a chlorinated phenol derivative. Its synthesis and properties have been documented in various scientific literature and patents, indicating its relevance in both industrial and research contexts. The compound's specific applications are often linked to its reactivity and interactions with biological systems.
The synthesis of 2,4-dichloro-6-(difluoromethoxy)phenol typically involves several key steps:
In industrial settings, optimized reaction conditions such as controlled temperatures and pressures are employed to enhance yields and purity. Continuous flow reactors may also be utilized to improve efficiency during the synthesis process.
The molecular structure of 2,4-dichloro-6-(difluoromethoxy)phenol can be represented as follows:
InChI=1S/C8H5Cl2F2O/c9-5-3-1-2-4(10)6(5)7(11)8(12,13)14/h1-3,7H
C1=CC(=C(C(=C1OC(F)F)Cl)Cl)Cl
The compound has the following structural data:
2,4-Dichloro-6-(difluoromethoxy)phenol can undergo several chemical reactions:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action for 2,4-dichloro-6-(difluoromethoxy)phenol involves its interaction with biological molecules:
Data suggests that these mechanisms are crucial for its efficacy in biological applications .
Relevant analyses typically focus on characterizing these properties through techniques such as spectroscopy and chromatography .
2,4-Dichloro-6-(difluoromethoxy)phenol has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4